The synthesis of N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves the reaction of an appropriate amine with oxalyl chloride. The general procedure can be summarized as follows:
The molecular structure of N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-(methylthio)phenyl)oxalamide can be analyzed using various spectroscopic techniques:
CC(CNC(=O)C(=O)NC1=CC=CC=C1)(COC)O
HFPIXLVXTHBGLI-UHFFFAOYSA-N
This compound features a central oxalamide group with two distinct substituents on either nitrogen atom, contributing to its three-dimensional conformation. The presence of methylthio groups enhances its lipophilicity, which may influence its biological interactions .
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-(methylthio)phenyl)oxalamide can participate in various chemical reactions:
The mechanism of action for N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-(methylthio)phenyl)oxalamide primarily involves its interaction with biological macromolecules such as enzymes or receptors. The hydroxyl group may facilitate hydrogen bonding with active sites on target proteins, enhancing binding affinity and specificity.
This compound's ability to modulate enzyme activity could be explored in biochemical assays to understand metabolic pathways or enzyme kinetics. The specific pathways affected depend on the context of use and the biological targets identified .
The physical and chemical properties of N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-(methylthio)phenyl)oxalamide include:
These properties suggest that while some data is missing, the compound's structure indicates potential solubility in organic solvents due to its hydrophobic methylthio groups .
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-(methylthio)phenyl)oxalamide has diverse applications in scientific research:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: